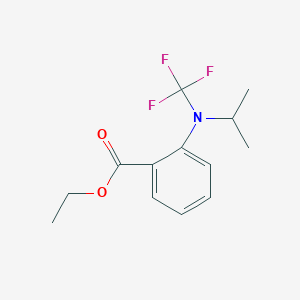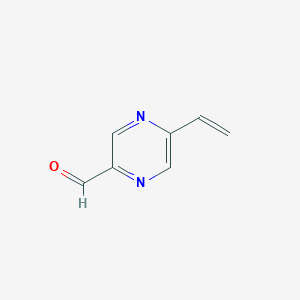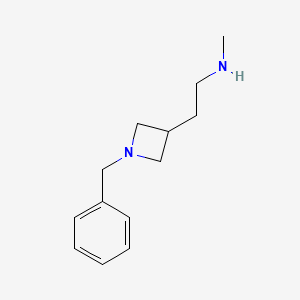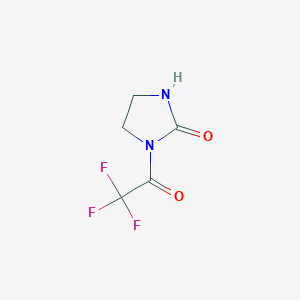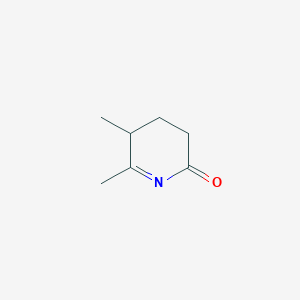
5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one is a heterocyclic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,3-butanedione with ammonia or primary amines, followed by cyclization in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyridine derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce dihydropyridine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydropyridin-2(3H)-one: Lacks the methyl groups at positions 5 and 6.
6-Methyl-4,5-dihydropyridin-2(3H)-one: Has a single methyl group at position 6.
5-Methyl-4,5-dihydropyridin-2(3H)-one: Has a single methyl group at position 5.
Eigenschaften
CAS-Nummer |
93353-39-0 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
5,6-dimethyl-4,5-dihydro-3H-pyridin-2-one |
InChI |
InChI=1S/C7H11NO/c1-5-3-4-7(9)8-6(5)2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
CVWWOYFORJITKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=O)N=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
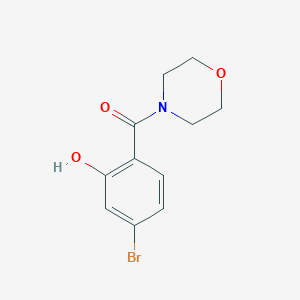
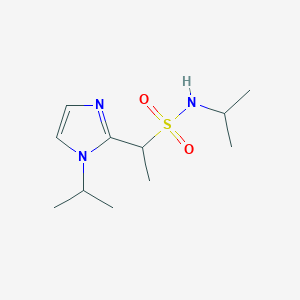
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)
